molecular formula C17H11ClN4O4 B15217223 Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- CAS No. 647853-09-6

Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-

Cat. No.: B15217223
CAS No.: 647853-09-6
M. Wt: 370.7 g/mol
InChI Key: DZHLQXNUWHQGMT-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and a pyrazin-2-yloxy moiety attached to a benzamide core. It is often studied for its potential biological activities and its role as a chemical reagent in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The pyrazin-2-yloxy group is attached to the benzene ring through a coupling reaction, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazin-2-yloxy moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-amino-5-chloro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives at the pyrazin-2-yloxy moiety.

Scientific Research Applications

2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-(4-pyridyl)benzamide: Similar structure but with a pyridyl group instead of a pyrazin-2-yloxy group.

    2-Chloro-5-nitro-N-phenylbenzamide: Lacks the pyrazin-2-yloxy group, making it less complex.

    2-Chloro-5-nitro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a pyrazin-2-yloxy group.

Uniqueness

2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrazin-2-yloxy moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds lacking this group.

Properties

CAS No.

647853-09-6

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-pyrazin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H11ClN4O4/c18-15-6-3-12(22(24)25)9-14(15)17(23)21-11-1-4-13(5-2-11)26-16-10-19-7-8-20-16/h1-10H,(H,21,23)

InChI Key

DZHLQXNUWHQGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=CN=C3

Origin of Product

United States

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